molecular formula C13H14N2O B12314492 (3-Methoxyphenyl)(pyridin-2-yl)methanamine

(3-Methoxyphenyl)(pyridin-2-yl)methanamine

Cat. No.: B12314492
M. Wt: 214.26 g/mol
InChI Key: OPWJTMNXFGQJRI-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(pyridin-2-yl)methanamine is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 3-methoxybenzaldehyde with pyridin-2-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The pyridinyl ring can be reduced to a piperidinyl ring using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of (3-Hydroxyphenyl)(pyridin-2-yl)methanamine.

    Reduction: Formation of (3-Methoxyphenyl)(piperidin-2-yl)methanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxyphenyl)(pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions, while the pyridinyl group can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxyphenyl)(pyridin-2-yl)methanamine
  • (3-Methoxyphenyl)(piperidin-2-yl)methanamine
  • (3-Methoxyphenyl)(pyridin-3-yl)methanamine

Uniqueness

(3-Methoxyphenyl)(pyridin-2-yl)methanamine is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(3-methoxyphenyl)-pyridin-2-ylmethanamine

InChI

InChI=1S/C13H14N2O/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3

InChI Key

OPWJTMNXFGQJRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=N2)N

Origin of Product

United States

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